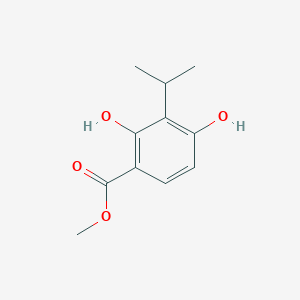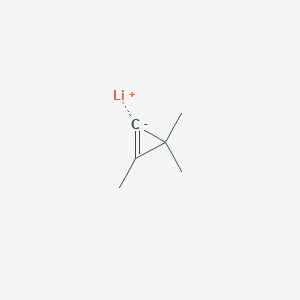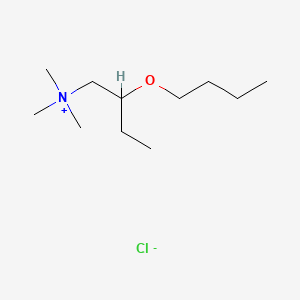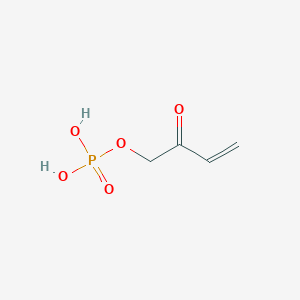
4,5-Dihydro-1H-imidazole-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1H-imidazole-2-sulfinic acid is a heterocyclic compound with the molecular formula C3H6N2O3S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-imidazole-2-sulfinic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding various derivatives . Another approach includes the use of ammonium acetate and urotropine in the presence of 1,2-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1H-imidazole-2-sulfinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the sulfinic acid moiety and the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1H-imidazole-2-sulfinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1H-imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A parent compound with a similar structure but lacking the sulfinic acid group.
2-Benzyl-2-imidazoline: A derivative with a benzyl group attached to the imidazole ring.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Another derivative with a phenylmethyl group.
Uniqueness
4,5-Dihydro-1H-imidazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64205-94-3 |
|---|---|
Fórmula molecular |
C3H6N2O2S |
Peso molecular |
134.16 g/mol |
Nombre IUPAC |
4,5-dihydro-1H-imidazole-2-sulfinic acid |
InChI |
InChI=1S/C3H6N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H2,(H,4,5)(H,6,7) |
Clave InChI |
PZJPFPFEZDQGPY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


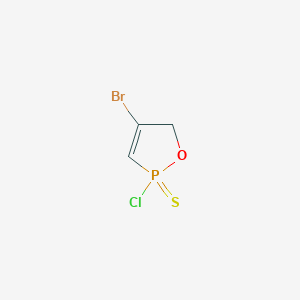
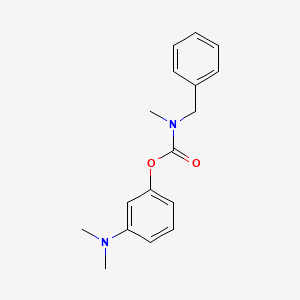
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
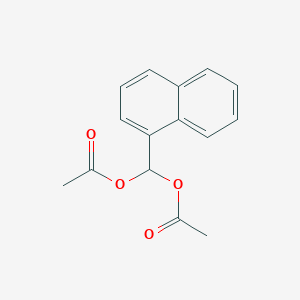
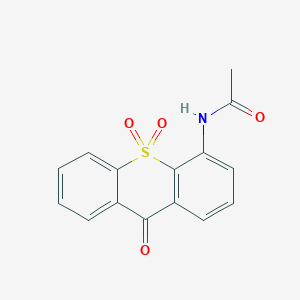
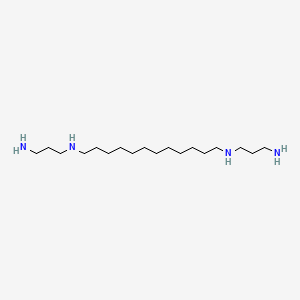
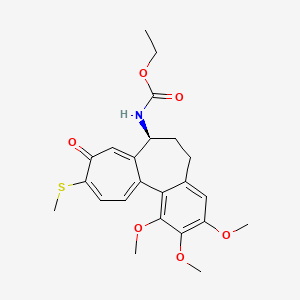

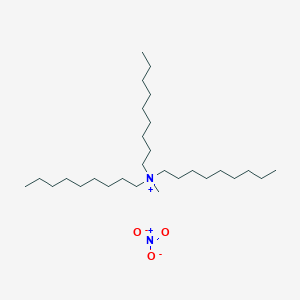
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
